molecular formula C12H13NO2 B2744684 3-(4-Methoxybenzylidene)pyrrolidin-2-one CAS No. 154617-54-6

3-(4-Methoxybenzylidene)pyrrolidin-2-one

Cat. No. B2744684
CAS RN: 154617-54-6
M. Wt: 203.241
InChI Key: PBERPURCNYNNSA-NTMALXAHSA-N
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Description

“3-(4-Methoxybenzylidene)pyrrolidin-2-one” is a heterocyclic organic compound with a molecular formula of C12H13NO2 . It’s also known as MBP. The compound is part of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . The selectivity of the synthesis can be easily tuned by using a specific oxidant and additive .


Molecular Structure Analysis

The molecular structure of “3-(4-Methoxybenzylidene)pyrrolidin-2-one” includes a five-membered pyrrolidine ring . The InChI code for the compound is InChI=1/C12H13NO2/c1-15-11-4-2-9(3-5-11)8-10-6-7-13-12(10)14/h2-5,8H,6-7H2,1H3, (H,13,14) .


Chemical Reactions Analysis

The formation of pyrrolidin-2-ones involves a cascade of reactions including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . The selectivity of the reaction can be tuned by using a specific oxidant and additive .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 203.2371 . It has a density of 1.174g/cm3, a boiling point of 450.3°C at 760 mmHg, a refractive index of 1.6, and a flash point of 226.2°C .

Scientific Research Applications

Anti-inflammatory and Analgesic Potential

3-(4-Methoxybenzylidene)pyrrolidin-2-one and its derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic properties. Some of these compounds have shown to possess anti-inflammatory activities comparable to indomethacin but with reduced ulcerogenic effects, suggesting potential for clinical applications as anti-inflammatory agents (Ikuta et al., 1987).

Synthesis of Chiral Aminomethyl-pyrrolidines

Research on the synthesis of chiral 3-substituted-3-aminomethyl-pyrrolidines, starting from related compounds like 3-(4-Methoxybenzylidene)pyrrolidin-2-one, has been conducted. These compounds are of interest due to their potential applications in medicinal chemistry (Suto et al., 1992).

Potential Anti-Alzheimer's Agents

A series of N-benzylated derivatives of 3-(4-Methoxybenzylidene)pyrrolidin-2-one were synthesized and evaluated for anti-Alzheimer's activity. These compounds were designed based on the lead compound donepezil, used for managing Alzheimer's disease, indicating their potential as therapeutic agents in this field (Gupta et al., 2020).

Photocatalytic Applications

Studies have explored the photophysicochemical properties of compounds related to 3-(4-Methoxybenzylidene)pyrrolidin-2-one, indicating their suitability for photocatalytic applications. This research suggests potential uses in fields like environmental remediation or green chemistry (Öncül et al., 2021).

Corrosion Inhibitors for Carbon Steel

Derivatives of 3-(4-Methoxybenzylidene)pyrrolidin-2-one have been synthesized and evaluated as corrosion inhibitors for API 5L X52 carbon steel. This research demonstrates their potential utility in protecting industrial materials from corrosion (Abdallah et al., 2018).

Potential Antitubercular Agents

Mannich bases of imidazo[2,1-b][1,3,4]thiadiazoles, synthesized using 3-(4-Methoxybenzylidene)pyrrolidin-2-one, have been screened for antitubercular activity against Mycobacterium tuberculosis. This suggests their potential as antitubercular agents, indicating a possible role in treating tuberculosis (Badiger & Khazi, 2013).

properties

IUPAC Name

(3Z)-3-[(4-methoxyphenyl)methylidene]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-15-11-4-2-9(3-5-11)8-10-6-7-13-12(10)14/h2-5,8H,6-7H2,1H3,(H,13,14)/b10-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBERPURCNYNNSA-NTMALXAHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C2CCNC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C\2/CCNC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Methoxybenzylidene)pyrrolidin-2-one

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